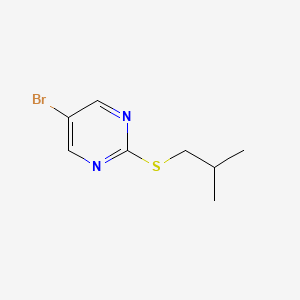

5-Bromo-2-isobutylthiopyrimidine

Description

5-Bromo-2-isobutylthiopyrimidine (CAS: 1242336-74-8) is a brominated pyrimidine derivative with a thioether functional group (-S-iBu) at the 2-position. This compound is characterized by high purity (98%) and is cataloged under MFCD16660316 . Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility.

Properties

IUPAC Name |

5-bromo-2-(2-methylpropylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOBLHJEXDEJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682447 | |

| Record name | 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-74-8 | |

| Record name | 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutylthiopyrimidine typically involves the bromination of 2-isobutylthiopyrimidine. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutylthiopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The isobutylthio group can be oxidized to sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring or the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Sulfoxides or sulfones.

Coupling Products: Biaryl or diaryl compounds.

Scientific Research Applications

5-Bromo-2-isobutylthiopyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutylthiopyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isobutylthio group play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations:

Electrophilicity and Reactivity :

- Chlorine substituents (e.g., in 5-Bromo-2-chloro-4-methylpyrimidine) enhance electrophilicity at the 2-position, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, the thioether group in this compound provides moderate leaving-group ability but greater stability under basic conditions .

- 5-Bromo-2,4-dichloropyrimidine’s dual Cl substituents create a highly electron-deficient ring, making it reactive in Suzuki-Miyaura couplings .

Hydrogen Bonding and Crystal Packing: 4-Amino-5-bromo-2-chloropyrimidine forms a planar crystal lattice via N–H···N hydrogen bonds, leading to a 2D supramolecular network .

Steric and Electronic Effects :

- The isobutylthio group introduces significant steric hindrance compared to smaller substituents like Cl or OCH₃. This may limit accessibility in catalytic reactions but improve membrane permeability in biological systems .

- Methoxy (OCH₃) and isopropoxy (O-iPr) groups in analogs like 5-Bromo-2,4-dimethoxypyrimidine donate electron density via resonance, stabilizing the pyrimidine ring against electrophilic attack. Thioethers, however, exhibit weaker electron-donating effects .

Biological Activity

5-Bromo-2-isobutylthiopyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C10H12BrN3S

- Molecular Weight : 284.19 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is thought to exhibit:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential against a range of bacterial and fungal strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce the viability of cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest in G1 phase |

| HeLa (Cervical) | 25 | Inhibition of DNA synthesis |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

-

Case Study on Antitumor Effects :

A study involving the treatment of A549 lung cancer cells with varying concentrations of this compound revealed a dose-dependent decrease in cell proliferation. The mechanism was linked to increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. -

Antimicrobial Activity Assessment :

In a separate study, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for S. aureus and 64 µg/mL for C. albicans.

Toxicity Profile

The toxicity profile of this compound has been evaluated in various animal models. Acute toxicity studies suggest that the compound has a moderate safety margin, but further investigation into chronic exposure effects is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.